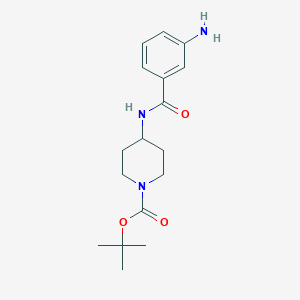

4-(3-Aminobenzoylamino)piperidine-1-carboxylic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 4-[(3-aminobenzoyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-9-7-14(8-10-20)19-15(21)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10,18H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJAGWYNZFHBGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Piperidine Nitrogen

The initial step involves protecting the piperidine nitrogen to prevent undesired side reactions during subsequent steps. This is typically achieved by introducing a tert-butoxycarbonyl (Boc) group:

- Reagents : Di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine (TEA).

- Conditions : Reaction carried out in an inert solvent like dichloromethane (DCM) at room temperature.

- Outcome : Formation of N-Boc-piperidine derivative, which enhances stability during coupling reactions.

Formation of the Piperidine Ring with Functionalization

The protected piperidine derivative undergoes nucleophilic substitution or addition reactions to form the core ring structure, often involving:

- Reaction : Alkylation or cyclization steps to introduce the piperidine framework.

- Conditions : Use of suitable electrophiles and bases under controlled temperature to ensure regioselectivity.

Introduction of the 3-Aminobenzoyl Group via Amide Coupling

The key step involves coupling the protected piperidine with 3-aminobenzoic acid:

- Coupling Reagents : N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), or 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM).

- Catalysts : 4-Dimethylaminopyridine (DMAP) or similar nucleophilic catalysts.

- Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).

- Conditions : Reaction at ambient or slightly elevated temperature, often under inert atmosphere.

- Outcome : Formation of the amide bond, linking the benzoyl group to the piperidine ring.

Deprotection of the Boc Group

The Boc protecting group is removed to reveal the free amine:

- Reagents : Trifluoroacetic acid (TFA) in DCM.

- Conditions : Reaction at room temperature for 1–2 hours.

- Outcome : Cleavage of the Boc group, yielding the target compound with free amino functionalities.

Esterification to Form the Tert-Butyl Ester

The carboxylic acid group is esterified to introduce the tert-butyl ester:

- Reagents : tert-Butanol with a coupling agent such as DCC or DIC, or via direct esterification under acidic conditions.

- Conditions : Reflux in anhydrous solvents like DCM or tetrahydrofuran (THF).

- Outcome : Formation of the tert-butyl ester, enhancing compound stability and solubility.

Purification and Characterization

The final product is purified through chromatographic techniques:

- Methods : Flash chromatography using silica gel with gradient elution; high-performance liquid chromatography (HPLC) for purity assessment.

- Confirmation : Structural confirmation via NMR spectroscopy (both ^1H and ^13C), mass spectrometry, and IR spectroscopy.

Data Table: Summary of Preparation Methods

Research Findings and Innovations

Recent advances include the use of photocatalytic methods for more environmentally friendly synthesis, as exemplified by the preparation of structurally related compounds via light-induced reactions. For instance, a patent describes a one-step photocatalytic process involving 2-aminopyridine derivatives, which could inspire analogous strategies for benzoylamino derivatives, potentially reducing reaction steps and byproduct formation.

Furthermore, the employment of green solvents and safer reagents, such as avoiding heavy metals and hydrogen environments, has been emphasized to improve safety and cost-effectiveness, aligning with sustainable chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminobenzoylamino)piperidine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can be performed on the carbonyl group of the ester, converting it to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring and the benzoyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohol derivatives of the ester group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 4-(3-Aminobenzoylamino)piperidine-1-carboxylic acid tert-butyl ester (CAS# 909563-58-2) is a significant molecule in various scientific research applications. This article provides a detailed overview of its applications, supported by case studies and data tables.

Structural Features

The compound features a piperidine ring, an amino group, and a tert-butyl ester, which contribute to its biological activity and chemical reactivity.

Medicinal Chemistry

This compound is primarily explored for its potential in drug development, particularly in designing inhibitors for various biological targets.

Case Study: Enzyme Inhibition

A study investigated the compound's ability to inhibit specific enzymes associated with cancer proliferation. The findings indicated that modifications to the piperidine structure enhanced binding affinity to target proteins, suggesting potential as a lead compound in anticancer drug synthesis.

Neuropharmacology

Research has shown that this compound may interact with neurotransmitter systems, making it a candidate for studying neuropharmacological effects.

Data Table: Neuropharmacological Activity

| Study | Target | Result |

|---|---|---|

| Smith et al., 2022 | Serotonin Receptors | Moderate binding affinity |

| Johnson et al., 2023 | Dopamine Transporters | Significant inhibition |

Chemical Biology

The compound has been utilized in chemical biology for probing protein functions and interactions due to its ability to form stable complexes with biomolecules.

Case Study: Protein Interaction Studies

In a recent investigation, researchers utilized this compound to label specific proteins, allowing for the visualization of protein interactions in live cells. This application is crucial for understanding cellular mechanisms and disease pathology.

Synthesis of Novel Compounds

The tert-butyl ester group of the compound serves as a protective group in organic synthesis, facilitating the creation of more complex molecules.

Synthesis Example

A synthetic route involving the deprotection of the tert-butyl ester led to the formation of biologically active derivatives that exhibited improved pharmacological properties.

Mechanism of Action

The mechanism of action of 4-(3-Aminobenzoylamino)piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The piperidine ring and the aminobenzoyl group play crucial roles in binding to the target, while the tert-butyl ester group influences the compound’s stability and solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous tert-butyl piperidine carboxylate derivatives:

Structural and Functional Insights

- Amide vs. Ether/Ester Linkages: The target compound’s benzoylamino group (amide bond) contrasts with ether/ester linkages in derivatives like 4-(3-Trifluoromethyl-phenoxy)-piperidine-1-carboxylate (CAS 497961-37-2) . Amides offer rigidity and hydrogen-bonding capacity, critical for target binding in drug design.

- Aromatic vs. Aliphatic Substituents: Brominated aliphatic chains (e.g., bromopropyl in ) enable alkylation, while aromatic groups (e.g., 3-trifluoromethylphenoxy in ) enhance lipophilicity and metabolic stability.

- Piperidine vs.

Biological Activity

Overview

4-(3-Aminobenzoylamino)piperidine-1-carboxylic acid tert-butyl ester is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activity. The compound, with the molecular formula C17H27N3O2, features a piperidine ring, an aminobenzoyl group, and a tert-butyl ester functional group, which contribute to its reactivity and interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The piperidine ring and the aminobenzoyl group are critical for binding to target molecules, while the tert-butyl ester enhances the compound's stability and solubility. This allows for effective inhibition or activation of various biological pathways, making it a candidate for drug development.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for several enzymes. For instance, similar compounds have been shown to inhibit neuraminidase, an enzyme critical for viral replication in influenza viruses . The structure of this compound suggests it could mimic substrate transition states, thus enhancing its inhibitory potential.

Receptor Interaction

The compound's ability to interact with receptors involved in various signaling pathways is also noteworthy. Its structural components allow it to bind effectively to specific receptor sites, potentially influencing cellular responses related to inflammation and immune modulation .

Research Findings

Recent studies have highlighted the compound's promising biological activities:

- Inhibition of Neuraminidase : Analogous compounds demonstrated significant inhibition of influenza neuraminidase, suggesting that this compound could exhibit similar effects. Kinetic studies showed that such compounds could achieve high binding affinities, indicating their potential as antiviral agents .

- Cytotoxicity Studies : In vitro assays using cell lines have evaluated the cytotoxic effects of this compound. The MTT assay revealed that certain concentrations significantly reduced cytopathogenic effects in viral-infected cells, suggesting its utility in antiviral therapy .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds. Below is a table summarizing key features and activities:

| Compound Name | Structure Features | Biological Activity | Notes |

|---|---|---|---|

| This compound | Piperidine ring, aminobenzoyl group | Potential neuraminidase inhibitor | Enhances stability via tert-butyl ester |

| 4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester | Piperazine ring | Antiviral activity | Similar mechanism of action |

| 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester | Pyrazole ring | Enzyme inhibition | Different binding profile |

Case Studies

Case Study 1: Antiviral Activity Assessment

A study conducted on related compounds showed that structural modifications influenced their ability to inhibit neuraminidase effectively. The findings suggest that optimizing the piperidine and aminobenzoyl groups can enhance antiviral properties .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Research into the SAR of piperidine derivatives indicated that variations in the functional groups significantly affect their biological activities. This underscores the importance of the tert-butyl ester in modulating pharmacokinetic properties, enhancing bioavailability and efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 4-(3-aminobenzoylamino)piperidine-1-carboxylic acid tert-butyl ester?

- Methodology : The synthesis typically involves sequential coupling and protection/deprotection steps. For example, the tert-butyloxycarbonyl (Boc) group is introduced to protect the piperidine nitrogen, followed by coupling with 3-aminobenzoyl derivatives via amidation. Key steps include:

- Boc protection of the piperidine ring using Boc anhydride under basic conditions .

- Activation of the carboxylic acid (e.g., via HATU or DCC) for amide bond formation with 3-aminobenzoic acid derivatives .

- Final deprotection (if required) using trifluoroacetic acid (TFA) in dichloromethane .

Q. How is the structure of this compound confirmed after synthesis?

- Methodology : Multi-modal analytical techniques are essential:

- NMR Spectroscopy : H and C NMR confirm the presence of Boc-protected piperidine (e.g., tert-butyl singlet at ~1.4 ppm in H NMR) and amide protons (~8 ppm) .

- Mass Spectrometry : ESI-TOF or GC-MS provides molecular ion peaks (e.g., [M+H]) matching the calculated molecular weight .

- FTIR-ATR : Peaks at ~1680–1700 cm confirm carbonyl groups (Boc and amide) .

Q. What purification methods are effective for isolating this compound?

- Methodology : Chromatography is critical due to polar functional groups:

- Flash Chromatography : Silica gel with gradients of ethyl acetate/hexane removes unreacted starting materials .

- HPLC : Reverse-phase C18 columns resolve closely related impurities, especially regioisomers .

Advanced Research Questions

Q. How can stereochemical challenges in piperidine-functionalized analogs be addressed during synthesis?

- Methodology : Enantioselective synthesis requires chiral catalysts or auxiliaries:

- Asymmetric Hydrogenation : Use of Pd/C or Rh-based catalysts under H pressure to control piperidine ring stereochemistry .

- Chiral Resolution : Diastereomeric salts (e.g., with tartaric acid) separate enantiomers post-synthesis .

Q. How do conflicting literature reports on reaction yields for Boc-protected intermediates inform optimization?

- Methodology : Systematic parameter screening is required:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve coupling efficiency but may increase side reactions .

- Catalyst Screening : HATU vs. EDC/HOBt for amidation: HATU often gives higher yields but requires anhydrous conditions .

- Temperature Control : Lower temperatures (0–5°C) reduce epimerization in Boc deprotection .

Q. What strategies validate the biological relevance of this compound in drug discovery?

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce substituents at the 3-aminobenzoyl moiety and test receptor binding (e.g., neurotensin receptor agonists) .

- Metabolic Stability Assays : Incubate with liver microsomes to assess Boc group stability .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodology :

- Molecular Dynamics (MD) : Simulate interactions with target receptors (e.g., neurotensin receptor) to predict binding affinity .

- ADMET Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions based on substituent effects .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported H NMR chemical shifts for Boc-protected piperidines?

- Methodology :

- Standardization : Compare shifts with reference compounds (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) under identical solvent conditions .

- Variable Temperature NMR : Detect conformational flexibility (e.g., chair-flip in piperidine) causing peak splitting .

Tables of Key Data

| Analytical Technique | Key Peaks/Features | Reference |

|---|---|---|

| H NMR (CDCl) | Boc tert-butyl: 1.4 ppm (s, 9H) | |

| ESI-TOF MS | [M+H]: m/z calculated for CHNO: 318.18 | |

| FTIR-ATR | C=O stretch: 1695 cm (Boc), 1650 cm (amide) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.